5-Bromo-1-chloro-6-fluoroisoquinoline
Overview
Description
5-Bromo-1-chloro-6-fluoroisoquinoline is a chemical compound with the molecular formula C9H4BrClFN . It has a molecular weight of 260.49 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI representation isInChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H
. The Canonical SMILES representation is C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.49 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 258.91997 g/mol . The topological polar surface area is 12.9 Ų . The compound has a complexity of 193 .Scientific Research Applications
Molecular Structure and Conformation
The compound's crystal structure and molecular conformation have been a subject of research. A study highlighted the conformational features of halogen substitution in isoquinoline derivatives, noting significant differences between derivatives with fluorine and those with chlorine or bromine. The molecule's packing in the lattice showed similarities for chlorine and bromine derivatives, whereas fluorine derivatives exhibited unique interactions, such as C-F...F, C-H...F, and C-F...π interactions (Choudhury, Nagarajan, & Row, 2003).
Vibrational Spectroscopy and Computational Studies
Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, were conducted on halogenated quinoline compounds, providing insights into the compound's vibrational modes and structural parameters. These studies involved ab initio and density functional theory (DFT) calculations, offering a comprehensive analysis of the compound's fundamental modes and molecular interactions (Arjunan, Mohan, Ravindran, & Mythili, 2009).
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and reactivity of halogen-rich intermediates, including the synthesis of unique pentasubstituted pyridines with desired functionalities. Such compounds are considered valuable building blocks in medicinal chemistry, offering various possibilities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022). Another study investigated the chemoselective functionalization of halogenated pyridines, revealing the exclusive substitution of bromide and a reversal in chemoselectivity under different conditions, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-1-chloro-6-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-5-3-4-13-9(11)6(5)1-2-7(8)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHILQAYRZKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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